2-Chloro-4-thiocyanatoaniline CAS number and properties
2-Chloro-4-thiocyanatoaniline CAS number and properties
An In-depth Technical Guide to 2-Chloro-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-thiocyanatoaniline is an aromatic organic compound featuring a chloro, an amino, and a thiocyanate functional group attached to a benzene ring. Its structure suggests potential applications in medicinal chemistry and materials science, as aryl thiocyanates are known precursors to a variety of biologically active molecules. The thiocyanate group can act as a pharmacophore or be chemically transformed into other sulfur-containing functionalities, while the substituted aniline scaffold is a common motif in drug discovery. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of 2-Chloro-4-thiocyanatoaniline.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of 2-Chloro-4-thiocyanatoaniline.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 3226-47-9[1][2] |
| Molecular Formula | C₇H₅ClN₂S[2] |
| Molecular Weight | 184.6 g/mol [2] |
| Canonical SMILES | C1=CC(=C(C=C1SC#N)Cl)N[2] |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 45–47 °C | [3][4] |
| Appearance | Yellow solid | [3][4] |
| Solubility | Data not available. The related compound 2-Nitro-4-thiocyanatoaniline is sparingly soluble in water. |
Table 3: Spectroscopic Data
| Technique | Data | Source |
| Infrared (IR) Spectroscopy | Characteristic peaks at 2155 cm⁻¹ (-SCN) and 3300-3430 cm⁻¹ (-NH₂) have been reported for the structurally similar compound. | [5] |
| ¹H Nuclear Magnetic Resonance (NMR) | (400 MHz, CDCl₃): δ 4.15 (s, 2H, NH), 6.70 (H6: d, J = 8 Hz, 1H), 7.21 (H5: dd, J = 8.6, 2.3 Hz, 1H), 7.42 (H3: d, J = 2.3 Hz, 1H). | [3][4] |
| Mass Spectrometry (EI) | The molecular ion peak [M⁺] is observed at m/z 184 for the structurally similar compound. | [5] |
Experimental Protocols
Proposed Synthesis via Electrophilic Thiocyanation
While a specific validated protocol for the synthesis of 2-Chloro-4-thiocyanatoaniline via this method is not detailed in the available literature, a plausible route can be adapted from the synthesis of structurally similar compounds like 2-fluoro- and 2-nitro-4-thiocyanatoaniline.[5][6]
Reaction: Electrophilic thiocyanation of 2-chloroaniline.
Reagents and Materials:
-
2-Chloroaniline
-
Ammonium thiocyanate (NH₄SCN) or Sodium thiocyanate (NaSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroaniline and a molar excess (e.g., 2 equivalents) of ammonium thiocyanate in glacial acetic acid.[5]
-
Cool the mixture in an ice bath to 0-5 °C.[5]
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred mixture, while maintaining the temperature below 10 °C.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.[5]
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove unreacted salts and acetic acid.[5]
-
Purify the crude 2-Chloro-4-thiocyanatoaniline by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[5]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[5]
Mechanochemical Synthesis
A solvent-free mechanochemical method has been reported for the synthesis of 2-Chloro-4-thiocyanatoaniline with a high yield.[3][7]
Reaction: Mechanochemical thiocyanation of 2-chloroaniline.
Reagents and Materials:
-
2-Chloroaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Silica (SiO₂) as a grinding auxiliary
-
Mixer mill with stainless-steel jars and balls
Procedure:
-
Add 2-chloroaniline, ammonium thiocyanate (1.5 equivalents), ammonium persulfate (1.5 equivalents), and silica to a stainless-steel milling jar with stainless-steel balls.[3]
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 1 hour).[3]
-
After milling, the crude product is purified by column chromatography.[3] This method yielded the product in 89% yield.[3][7]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for 2-Chloro-4-thiocyanatoaniline is readily available. However, based on the data for structurally similar compounds such as 2-nitro-4-thiocyanatoaniline and the starting material 2-chloroaniline, the following precautions are recommended.
Table 4: Hazard Statements and Precautionary Measures (Inferred)
| Category | Statement |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation.[8] |
| Prevention | Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8][9] |
| Response | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[9] |
Potential Biological Activity and Signaling Pathways
There is currently no specific research on the biological activity or signaling pathways of 2-Chloro-4-thiocyanatoaniline in the public domain. However, the structural motifs present in the molecule—a substituted aniline and a thiocyanate group—are found in various biologically active compounds.[5]
Aryl thiocyanates are precursors to many bioactive compounds, and the thiocyanate group itself can be a pharmacophore.[5] Organic thiocyanates and isothiocyanates have demonstrated antimicrobial activity.[5][10] The aniline moiety is a common scaffold in medicinal chemistry.[5] Given these features, 2-Chloro-4-thiocyanatoaniline could be investigated for a range of biological activities, including antimicrobial effects.[5]
The metabolism of the related compound 2-chloro-4-nitroaniline has been studied in microorganisms, showing degradation through pathways involving monooxygenases and dioxygenases.[11] This suggests that 2-Chloro-4-thiocyanatoaniline could also be a substrate for various metabolic enzymes.
Visualizations
Caption: Proposed workflow for the synthesis of 2-Chloro-4-thiocyanatoaniline.
Caption: Hypothetical enzyme inhibition pathway for 2-Chloro-4-thiocyanatoaniline.
Conclusion
2-Chloro-4-thiocyanatoaniline is a chemical compound with clear potential for further investigation in medicinal chemistry and materials science. While a complete experimental dataset is not yet available in the public literature, this guide provides a solid foundation of its known chemical and physical properties, established and proposed synthetic routes, and a discussion of its potential biological relevance based on its structural features. Further research is warranted to fully characterize this molecule and explore its applications.
References
- 1. 2-chloro-4-thiocyanato-aniline | 3226-47-9 [chemicalbook.com]
- 2. labshake.com [labshake.com]
- 3. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis routes of 2-Nitro-4-thiocyanatoaniline [benchchem.com]
- 7. 2-Nitro-4-thiocyanatoaniline|Albendazole Impurity 5 Supplier [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
